5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug-likeness Membrane permeability

Fungicide lead screening often lacks scaffold differentiation. This 2,4-dichlorophenoxy-substituted triazole-3-thiol (CAS 35687-30-0) resolves this with a unique substitution pattern and N4-methyl group that modulate electronic distribution, lipophilicity (XLogP3=2.9), and thiol-thione equilibrium. • 2,4-Dichloro isomer pharmacophore-distinct from 2,5- or 3,4-analogs-directly affects target binding. • Reactive thiol enables metal coordination and derivatization. • Supplied at 95% purity with HPLC/NMR characterization for reproducible SAR.

Molecular Formula C10H9Cl2N3OS
Molecular Weight 290.17 g/mol
CAS No. 35687-30-0
Cat. No. B1332008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
CAS35687-30-0
Molecular FormulaC10H9Cl2N3OS
Molecular Weight290.17 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H9Cl2N3OS/c1-15-9(13-14-10(15)17)5-16-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,14,17)
InChIKeyFRYCNHDBALZXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2,4-Dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 35687-30-0): Core Structural and Functional Characteristics for Research Procurement


5-[(2,4-Dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 35687-30-0) is a synthetic 1,2,4-triazole-3-thiol derivative bearing a distinctive 2,4-dichlorophenoxymethyl substituent at the C5 position and a methyl group at N4. Its molecular formula is C₁₀H₉Cl₂N₃OS with a molecular weight of 290.17 g/mol [1]. The compound is primarily utilized as a research chemical in agricultural fungicide discovery, antimicrobial screening, and as a synthetic intermediate for further derivatization via its reactive thiol group .

Workflow Agricultural fungicide discovery and SAR studies
Selection context 2,4-dichlorophenoxy pharmacophore for antimicrobial screening
Synthetic utility Reactive thiol group enables derivatization and building block use

Why Generic Substitution of 5-[(2,4-Dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol with Other Triazole-3-thiols Is Not a Viable Procurement Strategy


The precise combination of the 2,4-dichlorophenoxy substituent and N4-methyl group in this compound produces a unique physicochemical profile that cannot be replicated by closely related triazole-3-thiols. Substitution at the 2,4-positions on the phenoxy ring, as opposed to 2,5- or 3,4-dichloro isomers, alters electronic distribution and steric bulk, which directly affects target binding and biological activity [1]. Furthermore, the presence of the N4-methyl group (absent in the 4H-unsubstituted analog) influences tautomeric equilibrium between thiol and thione forms, impacting reactivity and metal-coordination potential . These structural nuances mean that even minor modifications can lead to significant differences in solubility, membrane permeability, and bioactivity, making generic substitution a high-risk decision.

Phenoxy isomer 2,4-dichloro vs. 2,5- or 3,4-substitution may alter electronic distribution and steric bulk, potentially shifting target binding profile.
N4-methyl absence Unsubstituted 4H-triazole-3-thiol lacks the methyl group, which may influence tautomeric equilibrium and metal-coordination behavior.

Quantitative Comparative Evidence for 5-[(2,4-Dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol Against Closest Analogs


Lipophilicity Enhancement: XLogP3 Comparison with Unsubstituted Parent Triazole-3-thiol

The 2,4-dichlorophenoxymethyl substituent significantly increases the lipophilicity of the triazole scaffold. The target compound has a computed XLogP3 of 2.9 [1], compared to XLogP3 = 0 for 4-methyl-4H-1,2,4-triazole-3-thiol (CAS 24854-43-1), the unsubstituted parent . This nearly 3-unit logP increase corresponds to a theoretical ~1000-fold increase in octanol-water partition coefficient, which is critical for membrane permeation in cellular assays and whole-organism studies.

Lipophilicity vs parent
Head-to-head
Target XLogP3 = 2.9; parent XLogP3 = 0 (Δ +2.9, approx. 1000‑fold partition increase)
Supports membrane-permeability screening for cellular assays.
Computed by XLogP3 algorithm; experimental logP may vary.
Lipophilicity Drug-likeness Membrane permeability

Acute Oral Toxicity: Addition of H302 Hazard Statement Not Present in Parent Scaffold

The target compound carries an H302 hazard statement (harmful if swallowed) , which is absent from the unsubstituted parent 4-methyl-4H-1,2,4-triazole-3-thiol, whose GHS classification includes only H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This additional acute oral toxicity warning indicates that the 2,4-dichlorophenoxy substituent introduces a measurable toxicological difference that must be accounted for in laboratory handling protocols and safety stock management.

Acute oral toxicity
Head-to-head
Target: H302 + H315 + H319 + H335; parent: H315 + H319 + H335 (no H302)
Indicates need for additional handling and waste disposal protocols.
Based on supplier SDS classification; review local risk assessment.
Safety Toxicity Handling

Hydrogen Bond Acceptor Count: Differential Coordination Capacity Versus Parent Scaffold

The target compound features 3 hydrogen bond acceptor sites (HBA = 3) compared to only 2 for 4-methyl-4H-1,2,4-triazole-3-thiol [1]. The additional HBA derives from the ether oxygen of the phenoxymethyl linker, providing an extra coordination site for metal ions or hydrogen-bond donors. This is particularly relevant for applications in metallosupramolecular chemistry where higher denticity can lead to more stable complexes.

H‑bond acceptor count
Head-to-head
Target HBA = 3 (additional ether oxygen); parent HBA = 2
Extra coordination site supports metallosupramolecular designs.
Computed property; verify coordination behavior experimentally.
Metal coordination Supramolecular chemistry Derivatization

Rotatable Bond Count: Increased Conformational Flexibility Versus Parent Triazole

The target compound has 3 rotatable bonds, compared to 0 for the parent 4-methyl-4H-1,2,4-triazole-3-thiol [1]. This increased flexibility allows the 2,4-dichlorophenoxy moiety to adopt multiple conformations, potentially enabling induced-fit binding to diverse biological targets. The entropic cost of binding may be higher, but the ability to explore a wider conformational space is advantageous for hit discovery campaigns.

Rotatable bonds
Head-to-head
Target: 3 rotatable bonds; parent: 0 rotatable bonds
Conformational flexibility expands accessible chemical space for hit discovery.
Flexibility may also increase entropic cost upon binding; consider target pocket properties.
Conformational analysis Molecular flexibility Binding entropy

Molluscicidal Activity: Class-Level Evidence for 2,4-Dichlorophenoxy Triazole Derivatives

A closely related compound, 3-((2,4-dichlorophenoxy)methyl)-4-amino-4H-1,2,4-triazole-5-thiol, demonstrated promising molluscicidal activity against Biomphalaria alexandrina snails at concentrations of 1–10 ppm [1]. While the target compound differs by having a methyl group at N4 instead of an amino group, the shared 2,4-dichlorophenoxymethyl pharmacophore suggests comparable or explorable activity in molluscicidal and anti-schistosomal applications. Direct head-to-head quantitative data for the target compound itself is not available in published literature.

Molluscicidal activity
Class-level
Analog (4-amino derivative) active at 1–10 ppm; target not directly tested.
Supports class-level screening context; requires experimental validation.
Based on shared 2,4-dichlorophenoxymethyl pharmacophore; direct data lacking.
Molluscicidal Anti-schistosomal Agrochemical

Optimal Research and Industrial Application Scenarios for 5-[(2,4-Dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol Based on Differential Evidence


Agricultural Fungicide Lead Optimization

The compound's 2,4-dichlorophenoxy moiety aligns with known herbicidal and fungicidal pharmacophores found in patented triazole mixtures [1]. Its enhanced lipophilicity (XLogP3 = 2.9) compared to the parent scaffold makes it a suitable candidate for foliar uptake studies and structure-activity relationship (SAR) campaigns targeting phytopathogenic fungi.

Metallosupramolecular Building Block

With three hydrogen bond acceptor sites—including the distinctive ether oxygen—and a reactive thiol group, this compound offers a higher denticity ligand for constructing coordination complexes with transition metals [2]. The added rotatable bonds provide conformational flexibility that can stabilize diverse coordination geometries.

Antimicrobial Screening Library Component

Triazole-3-thiols are a privileged scaffold in antimicrobial research. The specific 2,4-dichloro substitution pattern on the phenoxy ring, combined with the N4-methyl group, addresses a distinct chemical space within screening collections [3]. The H302 hazard, while requiring additional handling precautions, does not preclude its use in in vitro assays.

Molluscicidal Agent Exploratory Research

Class-level evidence suggests that 2,4-dichlorophenoxymethyl-substituted triazoles possess molluscicidal activity at low ppm concentrations [4]. Procurement of this compound for exploratory molluscicidal screening is justified by the pharmacophoric similarity to active analogs, offering a differentiated entry point compared to non-halogenated triazole-3-thiols.

Application
Selection Property
Validation Focus
Fungicide SAR studies
2,4-Dichlorophenoxy pharmacophore context
Foliar uptake and antifungal screening against phytopathogens
Metallosupramolecular building block
Higher denticity triazole-3-thiol ligand
Coordination geometry and stability of transition-metal complexes
Antimicrobial screening library
Privileged scaffold with distinctive substitution
In vitro antimicrobial assays; class-level triazole activity review
Molluscicidal exploratory research
2,4-Dichlorophenoxy analog class-level activity
Experimental validation in Biomphalaria or similar models
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